REACTION_CXSMILES
|
[CH3:1][CH:2]([C:4]1[N:5]=[C:6]([NH:9][C:10]([C:12]([O:14]CC)=[O:13])=[O:11])[S:7][CH:8]=1)[CH3:3].O.C(=O)([O-])[O-].[K+].[K+]>C(O)(=O)C>[CH3:3][CH:2]([C:4]1[N:5]=[C:6]([NH:9][C:10]([C:12]([OH:14])=[O:13])=[O:11])[S:7][CH:8]=1)[CH3:1] |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)C=1N=C(SC1)NC(=O)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
EXTRACTION
|
Details
|
extracted into 150 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to an oil, which
|
Type
|
CUSTOM
|
Details
|
partially crystallized
|
Type
|
CUSTOM
|
Details
|
The gummy solid was recrystallized from isopropyl alcohol
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)C=1N=C(SC1)NC(=O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 216 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |